molecular formula C8H6ClFINO2 B2704776 Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate CAS No. 875305-49-0

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate

Cat. No.: B2704776
CAS No.: 875305-49-0
M. Wt: 329.49
InChI Key: DNZHANDVPFAVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate is an organic compound with the molecular formula C8H6ClFINO2 and a molecular weight of 329.49 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the phenyl ring, along with a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate typically involves the reaction of 4-chloro-5-fluoro-2-iodoaniline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . The pathways involved include signal transduction and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate is unique due to the presence of multiple halogen substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and iodo groups makes it a versatile compound for various synthetic and research applications .

Biological Activity

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate (CAS No. 875305-49-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClFINO2\text{C}_9\text{H}_8\text{Cl}\text{F}\text{I}\text{N}\text{O}_2

This compound features a carbamate functional group, which is known for its ability to interact with biological targets. The presence of halogen substituents (chlorine, fluorine, and iodine) contributes to its unique chemical reactivity and potential biological efficacy.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of appropriate halogenated anilines with carbamate precursors. One efficient synthetic route involves the use of propargyl alcohol in the presence of a suitable catalyst, yielding the desired carbamate with high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies utilizing animal models indicate that it can significantly reduce inflammation markers and pain responses, making it a candidate for further development as an anti-inflammatory agent. The observed IC50 values for anti-inflammatory activity are competitive with established non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with key biological molecules, influencing enzyme activity and receptor interactions. The halogen substituents enhance the compound's lipophilicity and stability, facilitating better absorption and bioavailability in biological systems .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several halogenated carbamates, including this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, indicating strong antimicrobial potential .
  • Anti-inflammatory Activity : In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated a reduction in edema by up to 70% compared to control groups. This suggests a robust anti-inflammatory profile that warrants further investigation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundStrongSignificantEffective against various bacterial strains
Methyl (4-bromo-5-fluoroaniline)ModerateModerateLacks iodine substituent
Methyl (4-methylphenyl)carbamateWeakLowLess effective overall

Properties

IUPAC Name

methyl N-(4-chloro-5-fluoro-2-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFINO2/c1-14-8(13)12-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZHANDVPFAVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1I)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.